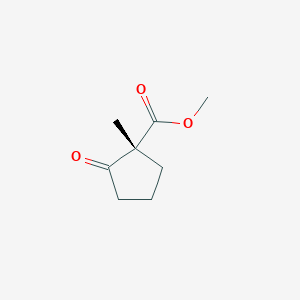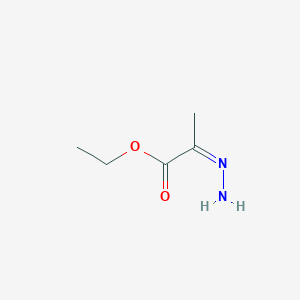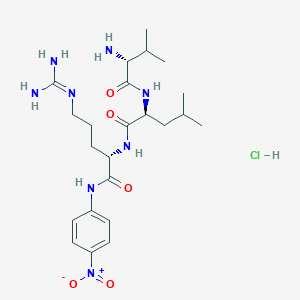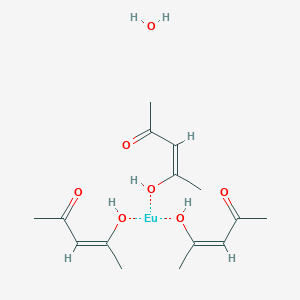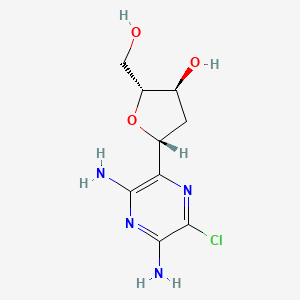
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazine derivatives, including structures similar to 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine, often involves the condensation of dicarbonyl compounds with aminopyrazine or similar precursors. Mederski et al. (2003) demonstrated the preparation of chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, suggesting a potential pathway for synthesizing related compounds (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003).
Molecular Structure Analysis
Barclay et al. (1998) provided insights into the crystal structure of a closely related compound, 2,5-diamino-3,6-dichloropyrazine, highlighting the planarity and hydrogen-bonding patterns that might be relevant for understanding the structure of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine (Barclay, Cordes, Oakley, Preuss, & Zhang, 1998).
Chemical Reactions and Properties
Sakthivel et al. (2014) conducted vibrational spectral analysis on a similar pyrazine derivative, providing valuable information on the compound's reactivity and stability. This study could serve as a reference for understanding the chemical behavior of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine (Sakthivel, Alagesan, Al‐Saadi, Renuga, & Muthu, 2014).
Physical Properties Analysis
The physical properties of pyrazine derivatives are often characterized by their melting points, solubility, and crystal density. Ma et al. (2017) described the synthesis and properties of a high-performance energetic material, which might share some physical properties with the compound , highlighting the importance of crystal density and melting points in assessing material performance (Ma, Lu, Liao, Huang, Liu, Li, & Fan, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies like that by Kalgutkar et al. (2007), which explored the genotoxicity of a novel 5-HT2C receptor agonist, providing insights into the metabolic activation and reactivity of pyrazine derivatives (Kalgutkar, Dalvie, Aubrecht, Smith, Coffing, Cheung, Vage, Lame, Chiang, McClure, Maurer, Coelho, Soliman, & Schildknegt, 2007).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis and properties of compounds related to 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine. Mederski et al. (2003) explored the preparation of pyrido[3,4-b]pyrazines using 2-chloro-3,4-diaminopyridine, demonstrating the potential for creating a variety of derivatives through chemical reactions (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003). Similarly, Walker et al. (1997) achieved the synthesis of novel 2′-deoxy pyrazine C-nucleosides, illustrating the utility of cross-coupling reactions in creating new molecular structures (Walker, Chen, Hinkley, Wise, & Townsend, 1997).
Antiviral and Antitumor Applications
In the field of medicinal chemistry, research has been conducted on the antiviral and antitumor potential of derivatives of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine. For example, the synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides by Bussolari et al. (1993) explored their potential in antitumor studies (Bussolari, Ramesh, Stoeckler, Chen, & Panzica, 1993). Additionally, research by Shealy et al. (1984) on the synthesis of carbocyclic analogues of 2′-deoxyribofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines highlighted their activity against herpes simplex virus (Shealy, O'dell, Shannon, & Arnett, 1984).
Propiedades
IUPAC Name |
(2R,3S,5R)-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O3/c10-7-9(12)14-8(11)6(13-7)4-1-3(16)5(2-15)17-4/h3-5,15-16H,1-2H2,(H4,11,12,14)/t3-,4+,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJKYPXFZLKMDU-VPENINKCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1C2=C(N=C(C(=N2)Cl)N)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 86324775 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)


